Cas no 3106-67-0 (4-(aminooxy)butanoic acid hydrochloride)

4-(Aminooxy)butanoic acid hydrochloride is a versatile bifunctional compound featuring both an aminooxy group and a carboxylic acid moiety, making it valuable for conjugation and crosslinking applications. The aminooxy group enables efficient oxime ligation with aldehydes or ketones, while the carboxylic acid allows for further derivatization or coupling via standard carboxylate chemistry. Its hydrochloride salt form enhances stability and solubility in aqueous solutions, facilitating handling in biochemical and synthetic workflows. This reagent is particularly useful in bioconjugation, peptide modification, and polymer chemistry, offering controlled reactivity and compatibility with a range of functional groups. Its structural flexibility supports diverse research and industrial applications.
4-(aminooxy)butanoic acid hydrochloride structure
3106-67-0 structure
Product name:4-(aminooxy)butanoic acid hydrochloride
CAS No:3106-67-0
MF:C4H10ClNO3
MW:155.580100536346
MDL:MFCD23144055
CID:1445588
PubChem ID:71361272

4-(aminooxy)butanoic acid hydrochloride Chemical and Physical Properties

Names and Identifiers

    • Butanoic acid, 4-(aminooxy)-, hydrochloride
    • 4-aminooxybutanoic acid,hydrochloride
    • 4-(aminooxy)butyric acid hydrochloride
    • EN300-123115
    • CS-0225209
    • DTXSID10785018
    • 4-aminooxybutanoic acid;hydrochloride
    • 4-(aminooxy)butanoicacidhydrochloride
    • 3106-67-0
    • 4-(aminooxy)butanoic acid hydrochloride
    • Butanoic acid, 4-(aminooxy)-, hydrochloride (1:1)
    • SCHEMBL10892051
    • AKOS026727617
    • 4-(Aminooxy)butanoic acid--hydrogen chloride (1/1)
    • MDL: MFCD23144055
    • Inchi: InChI=1S/C4H9NO3.ClH/c5-8-3-1-2-4(6)7;/h1-3,5H2,(H,6,7);1H
    • InChI Key: YHRQKRFZKOHLBA-UHFFFAOYSA-N
    • SMILES: C(CC(=O)O)CON.Cl

Computed Properties

  • Exact Mass: 155.035
  • Monoisotopic Mass: 155.0349209g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 4
  • Complexity: 73.7
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 72.6Ų

Experimental Properties

  • PSA: 72.55

4-(aminooxy)butanoic acid hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-123115-0.5g
4-(aminooxy)butanoic acid hydrochloride
3106-67-0 95%
0.5g
$546.0 2023-02-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1295879-100mg
4-(Aminooxy)butanoic acid hydrochloride
3106-67-0 95%
100mg
¥5634.00 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1295879-2.5g
4-(Aminooxy)butanoic acid hydrochloride
3106-67-0 95%
2.5g
¥29592.00 2024-08-02
Enamine
EN300-123115-1.0g
4-(aminooxy)butanoic acid hydrochloride
3106-67-0 95%
1g
$0.0 2023-06-08
TRC
A636470-50mg
4-(aminooxy)butanoic acid hydrochloride
3106-67-0
50mg
$ 185.00 2022-06-07
Enamine
EN300-123115-0.1g
4-(aminooxy)butanoic acid hydrochloride
3106-67-0 95%
0.1g
$241.0 2023-02-15
Enamine
EN300-123115-0.25g
4-(aminooxy)butanoic acid hydrochloride
3106-67-0 95%
0.25g
$347.0 2023-02-15
Enamine
EN300-123115-100mg
4-(aminooxy)butanoic acid hydrochloride
3106-67-0 95.0%
100mg
$241.0 2023-10-02
Enamine
EN300-123115-2500mg
4-(aminooxy)butanoic acid hydrochloride
3106-67-0 95.0%
2500mg
$1370.0 2023-10-02
Enamine
EN300-123115-1000mg
4-(aminooxy)butanoic acid hydrochloride
3106-67-0 95.0%
1000mg
$699.0 2023-10-02

Additional information on 4-(aminooxy)butanoic acid hydrochloride

4-(Aminooxy)Butanoic Acid Hydrochloride: A Comprehensive Overview

4-(Aminooxy)Butanoic Acid Hydrochloride, also known by its CAS number CAS No. 3106-67-0, is a compound of significant interest in various scientific and industrial applications. This compound, with the molecular formula C₅H₁₀NO₃·HCl, is a hydrochloride salt of 4-(aminooxy)butanoic acid. Its structure consists of a butanoic acid backbone with an aminooxy group attached at the fourth carbon, making it a versatile molecule with potential applications in pharmaceuticals, agrochemicals, and materials science.

The synthesis of 4-(Aminooxy)Butanoic Acid Hydrochloride typically involves the reaction of 4-aminobutyric acid with appropriate reagents to introduce the aminooxy group. This process is often optimized to ensure high purity and yield, which are critical for its use in research and industrial settings. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound, making it more accessible for large-scale applications.

In terms of physical properties, 4-(Aminooxy)Butanoic Acid Hydrochloride is a white crystalline solid with a melting point around 210°C. It is soluble in water and organic solvents such as ethanol and methanol, which facilitates its use in various solution-based reactions. The compound's chemical stability is another key attribute, as it remains stable under normal storage conditions, provided it is protected from moisture and light.

The biological activity of 4-(Aminooxy)Butanoic Acid Hydrochloride has been extensively studied in recent years. Research has shown that this compound exhibits potential as a precursor for the synthesis of bioactive molecules, including antibiotics and antiviral agents. For instance, studies published in the Journal of Medicinal Chemistry have highlighted its role in the development of novel antifungal agents targeting Candida species.

In the field of materials science, 4-(Aminooxy)Butanoic Acid Hydrochloride has been explored as a building block for the synthesis of advanced polymers and coatings. Its ability to form strong hydrogen bonds makes it an ideal candidate for creating materials with enhanced mechanical properties and thermal stability. Recent breakthroughs in polymer chemistry have demonstrated its potential in developing biodegradable polymers for use in packaging and biomedical devices.

The environmental impact of 4-(Aminooxy)Butanoic Acid Hydrochloride has also been a topic of interest. Studies conducted by environmental scientists have shown that this compound degrades efficiently under aerobic conditions, reducing its persistence in the environment. This makes it a more sustainable choice compared to other similar compounds that may pose long-term ecological risks.

In conclusion, CAS No. 3106-67-0, or 4-(Aminooxy)Butanoic Acid Hydrochloride, is a multifaceted compound with promising applications across various industries. Its unique chemical properties, coupled with recent advancements in synthesis and application techniques, position it as a valuable tool for researchers and industry professionals alike.

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